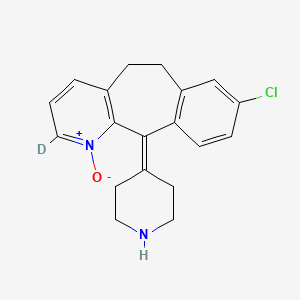

3-Des(dimethylaminoethyl)-3-acetic acid zolmitriptan

Description

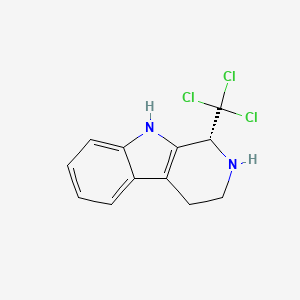

3-Des(dimethylaminoethyl)-3-acetic acid zolmitriptan (3-Des-3-Ac-Zol) is a synthetic molecule that is used in scientific research and lab experiments. It is a derivative of the drug zolmitriptan, which is used to treat migraines. Zolmitriptan has a wide range of therapeutic effects and is an important molecule for medical research. 3-Des-3-Ac-Zol is an important molecule for scientific research and lab experiments due to its unique properties and potential applications.

Scientific Research Applications

Molecular Characterization and Structural Analysis

Zolmitriptan is a selective serotonin receptor agonist used in migraine treatment, chemically designated as (S)-4-{3-[2-(dimethylamino)ethyl]-1H-indol-5-ylmethyl}oxazolidin-2-one. Its molecular geometry, similar to sumatriptan, features distinct side-chain orientations contributing to its pharmacological profile. The intermolecular hydrogen bonding forms a screw-symmetric helical chain, emphasizing its structural specificity (Ravikumar et al., 2007).

Analytical Method Development

Several studies have developed methods for the determination of zolmitriptan and its metabolites in biological samples, employing techniques like LC-MS/MS. These methods aim at high precision, accuracy, and sensitivity for both pharmacokinetic studies and therapeutic drug monitoring, reflecting zolmitriptan's metabolism and facilitating its effective therapeutic use (Ji Liu & Xiao Zhou, 2013).

Novel Formulations and Drug Delivery Systems

Research on improving zolmitriptan's delivery has led to the development of sublingual tablets and fast-dissolving films, aiming for rapid onset of action which is crucial for treating acute migraine attacks. These formulations exploit mucoadhesive polymers and various excipients to enhance bioavailability and patient compliance, indicating a significant improvement over traditional oral tablets (Prajapati et al., 2014).

properties

IUPAC Name |

2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c17-13(18)5-9-6-15-12-2-1-8(4-11(9)12)3-10-7-20-14(19)16-10/h1-2,4,6,10,15H,3,5,7H2,(H,16,19)(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCHJQORBPQIIJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747518 | |

| Record name | (5-{[(4S)-2-Oxo-1,3-oxazolidin-4-yl]methyl}-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Des(dimethylaminoethyl)-3-acetic acid zolmitriptan | |

CAS RN |

251451-31-7 | |

| Record name | 3-Des(dimethylaminoethyl)-3-acetic acid zolmitriptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251451317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-{[(4S)-2-Oxo-1,3-oxazolidin-4-yl]methyl}-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-DES(DIMETHYLAMINOETHYL)-3-ACETIC ACID ZOLMITRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIJ30HC936 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.